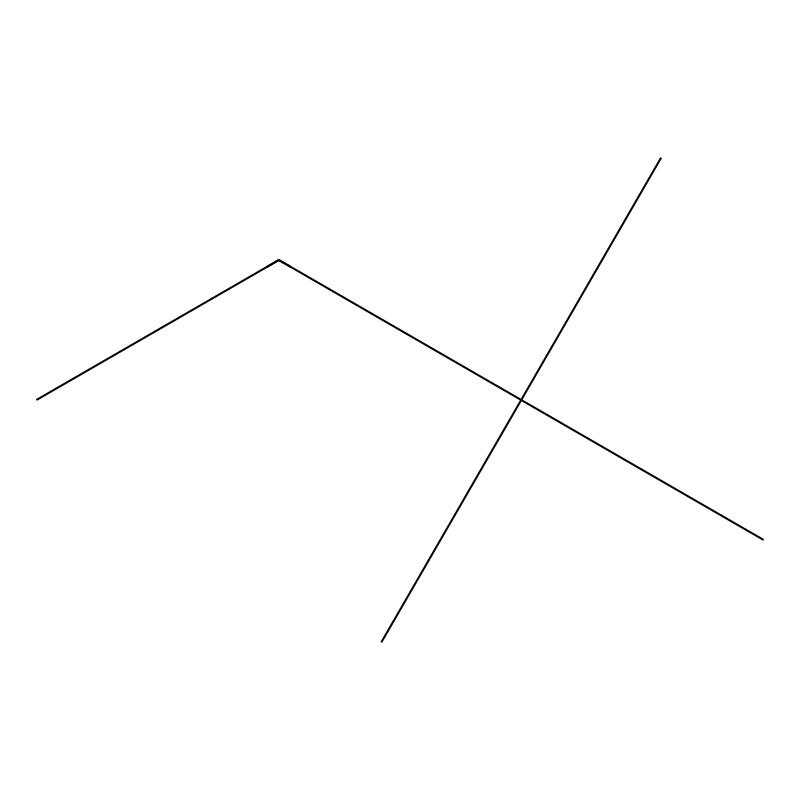

2,2-dimethylbutane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.14e-04 M

In water, 21.2 mg/L at 25 °C

Soluble in ethanol, diethyl ether; very soluble in acetone, benzene, petroleum ether, carbon tetrachloride

Synonyms

Canonical SMILES

Probe Molecule for Studying Catalyst Activity

One of the primary applications of 2,2-dimethylbutane lies in its use as a probe molecule for investigating the active sites of metal catalysts []. These catalysts play a crucial role in various chemical reactions, including hydrogen-deuterium exchange, hydrogenolysis, and isomerization.

2,2-Dimethylbutane's suitability for this purpose stems from its structure. The molecule possesses two functional groups: an isobutyl group and an ethyl group. This specific structure allows researchers to probe different aspects of the catalyst's activity based on how it interacts with each group [].

2,2-Dimethylbutane, also known as neohexane, is an organic compound with the molecular formula . It is classified as an alkane and is notable for being the most compact and branched isomer of hexane. The structure features a quaternary carbon atom, which is unique among hexane isomers, and a butane backbone. The molecular structure can be represented as , indicating that it has three methyl groups attached to the second carbon of the butane chain . This configuration contributes to its distinct physical and chemical properties.

This reaction highlights the flammability of 2,2-dimethylbutane, a property shared with other hydrocarbons

2,2-Dimethylbutane can be synthesized through several methods:

- Hydroisomerization: This method involves the conversion of 2,3-dimethylbutane into 2,2-dimethylbutane using an acid catalyst.

- Isomerization of n-pentane: By employing catalysts containing palladium, platinum, rhodium, or rhenium on a zeolite or alumina matrix, n-pentane can be transformed into a mixture of products that includes 2,2-dimethylbutane. The final product's composition can be controlled through temperature adjustments and distillation techniques .

These methods leverage the compound's structural properties to facilitate its formation.

The applications of 2,2-dimethylbutane are diverse:

- Fuel Additive: It is used as an additive in fuels to enhance performance.

- Chemical Manufacturing: It serves as a precursor in the synthesis of agricultural chemicals and various commercial products such as adhesives and electronic contact cleaners.

- Catalyst Probe Molecule: In laboratory settings, it functions as a probe molecule for studying active sites in metal catalysts due to its unique structural characteristics .

Research involving 2,2-dimethylbutane often focuses on its interactions in catalytic processes. Studies have examined its behavior in hydrogenolysis reactions on metal catalysts like platinum-rhenium/alumina systems. These investigations reveal how sulfur and chlorine can influence selectivity during these reactions . Furthermore, its role in hydrogen-deuterium exchange reactions highlights its utility in understanding catalytic mechanisms involving alkanes .

Several compounds share structural similarities with 2,2-dimethylbutane. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Hexane | Straight-chain alkane; no branching | |

| 3-Methylpentane | Branched but less compact than 2,2-dimethylbutane | |

| 2-Methylpentane | Has one methyl group on the second carbon | |

| Isopentane | Five carbons with one branch |

Uniqueness of 2,2-Dimethylbutane: Its unique quaternary carbon structure distinguishes it from other hexane isomers. This structural feature contributes to its distinct physical properties such as boiling point and density compared to straight-chain alkanes like hexane.

Physical Description

Clear liquids with mild, gasoline-like odors.

Color/Form

XLogP3

Boiling Point

49.7 °C

121.5°F

Flash Point

-54 °F (-48 °C) closed cup

-54°F

Vapor Density

3.0 (Air = 1)

3

Density

0.6444 g/cu cm at 25 °C

0.649

LogP

log Kow = 3.82

Melting Point

-99.0 °C

-99.9 °C

-148°F

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 336 companies. For more detailed information, please visit ECHA C&L website;

Of the 15 notification(s) provided by 335 of 336 companies with hazard statement code(s):;

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (24.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H336 (99.1%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

319.30 mmHg

319 mm Hg at 25 °C

274 mmHg

Pictograms

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

By the thermal or catalytic union (alkylation) of ethylene and isobutane, both recovered from refinery gases.

General Manufacturing Information

Analytic Laboratory Methods

A modified variant of the purge-and-trap gas chromatographic analysis of volatile organic carbon compounds in water was designed. Samples collected in 1-1 glass bottles are purged at 60 °C for 1 hr in an ultrapure helium gas stream using an open loop arrangement. At a flow rate of 100 mg/min for 60 min, the method separated over 200 organic compounds within 40 min using flame ionization and ion trap detection and is capable of quantitation down to 5 ng/l per component. The recoveries of 2,2-dimethylbutane from water at 30 and 60 °C were 52 and 84%, respectively. Recoveries of 2,2-dimethylbutane with the two series of tubes (all Tenax-TA or 3 different kinds) were 33.7, 38.5, and 26.1%, and 33.0, 64.4, and 2.6% for tubes 1, 2, and 3, respectively. A specimen purge seawater standard chromatogram (Tenax-TA tube) revealed the presence of 2,2-dimethylbutane. 2,2-Dimethylbutane was also seen in chromatograms of water samples taken from Solent estuary in southern England.

The determination of volatile organic compounds /including 2,2-dimethylbutane/ from EPA method 524.2 using purge and trap capillary GC, ECD, and FID detection.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

...Use explosion-proof equipment. Keep away from sources of ignition - No smoking. Take measures to prevent the build up of electrostatic charge.